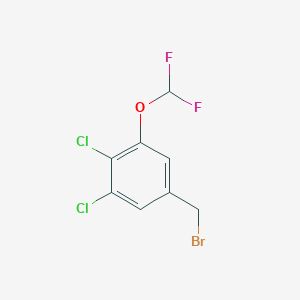

3,4-Dichloro-5-(difluoromethoxy)benzyl bromide

CAS No.: 1806350-65-1

Cat. No.: VC3032238

Molecular Formula: C8H5BrCl2F2O

Molecular Weight: 305.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806350-65-1 |

|---|---|

| Molecular Formula | C8H5BrCl2F2O |

| Molecular Weight | 305.93 g/mol |

| IUPAC Name | 5-(bromomethyl)-1,2-dichloro-3-(difluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2 |

| Standard InChI Key | VQBJHXDKZFILQG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)CBr |

| Canonical SMILES | C1=C(C=C(C(=C1OC(F)F)Cl)Cl)CBr |

Introduction

Chemical Identity and Structural Characteristics

3,4-Dichloro-5-(difluoromethoxy)benzyl bromide is an organohalide compound with CAS Registry Number 1806350-65-1 . This compound features a benzene ring with multiple halogen substituents in a specific arrangement: chlorine atoms at positions 3 and 4, a difluoromethoxy group at position 5, and a bromomethyl (benzyl bromide) group. The specific structural arrangement of these functional groups contributes to the compound's unique reactivity profile and applications.

Basic Properties

The basic properties of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide are summarized in the table below:

Structural Comparison with Related Compounds

The structural features of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide can be better understood by comparing it with similar compounds:

These structural variations, while seemingly minor, can significantly impact the compound's reactivity, physical properties, and applications in synthetic pathways.

Synthesis and Production

General Synthetic Approaches

The synthesis of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide typically involves a bromination reaction of the corresponding benzyl alcohol or toluene derivative. Based on information about similar compounds, the process often comprises the following steps:

-

Preparation of the appropriately substituted toluene derivative with chlorine atoms and difluoromethoxy group in the correct positions

-

Benzylic bromination using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine

-

Purification of the final product

Patent literature suggests that the bromination of benzylic positions can be conducted without light irradiation in some cases, which represents an improvement over traditional photochemical bromination methods .

Key Synthetic Considerations

When synthesizing 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide, several important factors must be considered:

-

The selective bromination of the benzylic position without affecting other reactive sites

-

Control of reaction conditions to minimize side reactions

-

Proper handling of brominating agents, which are typically corrosive and hazardous

-

Appropriate purification methods to achieve the desired purity level

The synthesis of this compound generally requires specialized equipment and expertise in handling air-sensitive and corrosive reagents.

Chemical Reactivity and Applications

General Reactivity Profile

The reactivity of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide is primarily determined by the benzylic bromide group, which is a good leaving group that readily undergoes nucleophilic substitution reactions. The presence of electron-withdrawing chlorine atoms and the difluoromethoxy group enhances the electrophilicity of the benzylic position, making it more reactive toward nucleophiles.

The compound's key reactive features include:

-

High reactivity in SN2 substitution reactions with various nucleophiles

-

Potential for elimination reactions under certain conditions

-

Ability to form organometallic intermediates for coupling reactions

-

Participation in various carbon-carbon bond-forming reactions

Research and Industrial Applications

Research on similar halogenated benzyl bromides indicates that 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide likely finds applications in:

-

Pharmaceutical synthesis as a key intermediate for drug development

-

Preparation of specialized building blocks for complex organic molecules

-

Chemical library development for drug discovery programs

-

Synthesis of materials with specific functional properties

The compound is particularly valuable when specific substitution patterns are required in the final product, especially in medicinal chemistry applications where the arrangement of functional groups can significantly impact biological activity.

Specific Synthetic Transformations

Based on the reactivity of similar benzyl bromide compounds, 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide can participate in various transformations:

| Reaction Type | Nucleophile/Reagent | Expected Product |

|---|---|---|

| Nucleophilic substitution | Thiols (R-SH) | Thioethers |

| Nucleophilic substitution | Amines (R-NH₂) | Benzylamines |

| Nucleophilic substitution | Alcohols/Alkoxides | Benzyl ethers |

| Metal-catalyzed coupling | Boronic acids | Biaryl compounds |

| Elimination | Strong bases | Styrene derivatives |

These transformations make the compound valuable in the synthesis of various pharmaceutically relevant structures and functional materials.

Analytical Characterization

Spectroscopic Properties

The identification and characterization of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide typically rely on several spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR would show characteristic signals for the benzyl CH₂ group (typically around 4-5 ppm), aromatic protons, and the difluoromethoxy proton. ¹⁹F NMR would display signals for the difluoromethoxy group.

-

Mass Spectrometry: The compound would show a characteristic isotope pattern due to the presence of bromine and chlorine atoms, which have distinctive natural isotope distributions.

-

IR Spectroscopy: Key bands would include C-F stretching (typically 1000-1400 cm⁻¹), C-O stretching, C-Br stretching, and aromatic ring vibrations.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry represents effective methods for analyzing the purity and identity of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide. These techniques would need to be optimized for the specific compound based on its physical and chemical properties.

Comparison with Related Compounds

Structural Analogs and Their Applications

Various structural analogs of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide have been reported and studied for different applications:

-

4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0): Used in the synthesis of compounds with anti-allergic activities and as an intermediate for pharmaceuticals .

-

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide (CAS: 1806328-29-9): Employed as an intermediate in pharmaceutical synthesis and organic chemistry research.

-

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide (CAS: 121591659): Contains an additional carbonyl group which changes its reactivity profile and potential applications .

These related compounds provide insights into the potential applications and reactivity of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide, particularly in medicinal chemistry contexts.

Structure-Activity Relationships

The specific arrangement of substituents in 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide could have significant implications for its activity in biological systems or synthetic applications. Key structural features that influence activity include:

-

The position of chlorine atoms, which affects the electron distribution in the aromatic ring

-

The difluoromethoxy group, which contributes to lipophilicity and potential hydrogen bonding interactions

-

The bromomethyl group, which serves as a reactive site for further functionalization

Future Research Directions

The development and application of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide present several promising research opportunities:

-

Optimized synthetic methods: Development of more efficient and environmentally friendly synthetic routes to the compound.

-

Application in drug discovery: Exploration of the compound's utility in creating new pharmaceutical candidates, particularly those requiring specific halogenated motifs.

-

Materials science applications: Investigation of the compound's potential in developing functional materials with specific properties.

-

Catalytic applications: Exploration of the compound's use in catalytic systems or as a precursor to catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume